molecular formula C21H26N2O4 B247805 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B247805
M. Wt: 370.4 g/mol
InChI Key: OMZBXUVDLCXJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, also known as MPDP, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound is a piperazine derivative that has been synthesized in recent years, and its unique chemical structure has made it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic system. Specifically, 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has also been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been shown to increase the levels of serotonin in the brain, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine in laboratory experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic applications. Additionally, 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for drug delivery systems. However, one limitation of using 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine in lab experiments is its limited availability, as it is a relatively new compound that is not yet widely used in research.

Future Directions

There are several future directions for research involving 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine and its potential therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, as well as its potential side effects.

Synthesis Methods

The synthesis of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenoxyacetic acid, followed by a reaction with piperazine. This process results in the formation of 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. The purity of the synthesized compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been used in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have potential applications in the treatment of depression and anxiety disorders. In pharmacology, 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, 1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been explored as a lead compound for the development of new drugs.

properties

Product Name

1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O4/c1-25-18-5-3-17(4-6-18)15-22-11-13-23(14-12-22)21(24)16-27-20-9-7-19(26-2)8-10-20/h3-10H,11-16H2,1-2H3

InChI Key

OMZBXUVDLCXJPG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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